1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Vue d'ensemble

Description

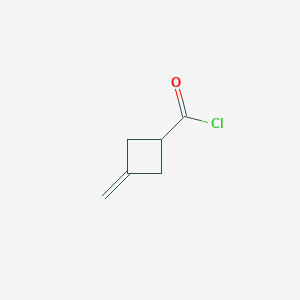

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO3 . It is a solid substance and has a molecular weight of 201.61 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H8ClNO3/c1-5-3-7 (10 (11)12)6 (9)4-8 (5)13-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene has been a subject of interest in various synthesis and chemical transformation studies. For instance, a new method for synthesizing 4-methoxyphenol was studied, involving the production of 4-methoxy-1-nitrobenzene through a substitution process and further transformation into 4-methoxyphenol (Jian, 2000). Additionally, the compound has been used in the reduction of nitroarenes to aminoarenes in high yields, demonstrating its potential in catalytic processes (Watanabe et al., 1984).

Microbial Degradation

Research has also explored the microbial degradation of similar compounds, like 1-chloro-4-nitrobenzene. A study found that a bacterial strain could utilize this compound as a sole source of carbon, nitrogen, and energy, highlighting the potential environmental applications of these compounds in bioremediation processes (Shah, 2014).

Quantum Dot Nanocomposites

In the field of sensing technology, this compound-related compounds have been used in the development of quantum dot nanocomposites. These composites have shown potential in detecting trace amounts of nitroaromatic compounds, which is crucial in environmental science, public security, and forensics (Algarra et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that nitro groups in aromatic compounds like this one are often involved in electrophilic aromatic substitution reactions .

Mode of Action

The mode of action of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene likely involves electrophilic aromatic substitution, a common reaction for aromatic compounds with nitro groups . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that electrophilic aromatic substitution reactions can lead to the formation of various substituted benzene derivatives .

Result of Action

The product of its electrophilic aromatic substitution reaction would be a substituted benzene ring .

Propriétés

IUPAC Name |

1-chloro-5-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIFFDUKUXANNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551336 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100777-46-6 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)